4-Methyl-3-phenylthiolan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-methyl-3-phenylthiolan-3-ol |
InChI |
InChI=1S/C11H14OS/c1-9-7-13-8-11(9,12)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
VOHNBGSSZGTLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 3 Phenylthiolan 3 Ol
Strategies for the Construction of the Thiolane Ring System
The formation of the thiolane (tetrahydrothiophene) ring is the foundational step in the synthesis of 4-Methyl-3-phenylthiolan-3-ol. Several classical and modern methods can be employed for the construction of this sulfur-containing heterocycle.
One of the most fundamental approaches involves the reaction of a 1,4-difunctionalized butane (B89635) derivative with a sulfur nucleophile. For instance, the cyclization of a 1,4-dihaloalkane or a 1,4-diol with sodium sulfide (B99878) represents a direct method to form the thiolane ring. However, for the synthesis of the target molecule, a more substituted precursor would be required.
A more versatile and widely used method for constructing substituted thiolane-3-ones, key precursors to the target molecule, is the Dieckmann condensation . This intramolecular Claisen condensation of a diester containing a sulfur atom in the backbone provides a powerful tool for the synthesis of cyclic β-keto esters. A plausible route to a precursor for this compound involves the Dieckmann condensation of a diester such as methyl 3-((2-methoxy-2-oxoethyl)thio)-2-methylpropanoate. This reaction, typically carried out in the presence of a strong base like sodium methoxide, would yield methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate.
Another viable strategy is the Michael addition of a thiol to an appropriately substituted α,β-unsaturated carbonyl compound. For instance, the conjugate addition of a thiol to a derivative of methyl vinyl ketone could be employed to form a 1,4-dicarbonyl sulfide precursor, which can then be cyclized to form the thiolane ring. The regioselectivity of this addition is a critical factor and can often be controlled by the choice of reactants and reaction conditions.
Regioselective Introduction of Methyl and Phenyl Moieties onto the Thiolane Ring
With the thiolane ring system in place, the next critical step is the regioselective introduction of the methyl and phenyl groups at the C4 and C3 positions, respectively. The synthetic strategy for achieving this is highly dependent on the chosen route for the ring construction.
Following the Dieckmann condensation approach, the resulting β-keto ester, methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate, already incorporates the methyl group at the desired C4 position. The subsequent challenge lies in the removal of the ester group at C2 and the introduction of the phenyl group at C3. Decarboxylation of the β-keto ester is a standard transformation that can be achieved under acidic or thermal conditions to yield 4-methylthiolan-3-one.
Once 4-methylthiolan-3-one is obtained, the phenyl group can be introduced at the C3 position via a nucleophilic addition to the ketone carbonyl. A Grignard reaction using phenylmagnesium bromide is a classic and effective method for this transformation. This reaction would directly yield the desired tertiary alcohol, this compound.
Stereoselective and Enantioselective Synthesis of this compound
The target molecule, this compound, contains two stereocenters at the C3 and C4 positions. Controlling the relative and absolute stereochemistry of these centers is a significant challenge and requires the use of stereoselective synthetic methods.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a powerful approach to introduce chirality in a controlled manner. In the context of the synthesis of this compound, several steps could be rendered enantioselective through the use of chiral catalysts.
For instance, an asymmetric Michael addition to construct the thiolane ring precursor could be employed. Chiral catalysts, such as chiral amines or metal complexes with chiral ligands, can promote the conjugate addition of a thiol to an α,β-unsaturated ketone with high enantioselectivity, thereby establishing the stereocenter at the C4 position early in the synthesis.
Furthermore, the nucleophilic addition of the phenyl group to the ketone precursor, 4-methylthiolan-3-one, can be performed enantioselectively. A variety of chiral catalysts have been developed for the asymmetric addition of organometallic reagents to ketones , including those based on chiral ligands for metals like titanium, zinc, and others. These catalysts can control the facial selectivity of the attack on the carbonyl group, leading to the formation of one enantiomer of the tertiary alcohol in excess.
Chiral Auxiliary Mediated Syntheses
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.
In the synthesis of this compound, a chiral auxiliary could be attached to a precursor of the thiolane ring. For example, an α,β-unsaturated ester or amide bearing a chiral auxiliary could be used in a Michael addition reaction. The chiral auxiliary would then direct the addition of the thiol, leading to the formation of a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched thiolane precursor.
Enzymatic Transformations in Stereocontrolled Preparations
Enzymes are highly selective catalysts that can be used for a variety of stereoselective transformations in organic synthesis. For the synthesis of this compound, enzymatic methods could be employed for the resolution of racemic intermediates or for the direct asymmetric synthesis of chiral building blocks.
Enzymatic resolution of a racemic mixture of 4-methylthiolan-3-one or the final product, this compound, could be achieved using lipases or other hydrolases. These enzymes can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two enantiomers.
Alternatively, an asymmetric enzymatic reduction of a suitable prochiral diketone precursor could be used to establish the stereocenters of the thiolane ring with high enantioselectivity.
Development and Optimization of Reaction Conditions and Reagents
The successful synthesis of this compound, particularly in a stereocontrolled manner, relies heavily on the careful selection and optimization of reaction conditions and reagents for each synthetic step.
For the Dieckmann condensation , the choice of base, solvent, and temperature can significantly impact the yield and purity of the resulting β-keto ester. Common bases include sodium hydride, sodium alkoxides, and lithium diisopropylamide (LDA).
In the Grignard reaction , the quality of the magnesium and the solvent, typically anhydrous diethyl ether or tetrahydrofuran, are crucial for the successful formation of the organometallic reagent and its subsequent addition to the ketone.
For asymmetric reactions , the selection of the appropriate chiral catalyst or auxiliary is paramount. The catalyst loading, reaction temperature, and solvent can all influence the enantioselectivity of the transformation. Extensive screening of these parameters is often necessary to achieve high levels of stereocontrol. The development of novel catalysts and reagents continues to be an active area of research, offering new possibilities for the efficient and selective synthesis of complex molecules like this compound.
Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Phenylthiolan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and stereochemistry of 4-Methyl-3-phenylthiolan-3-ol can be constructed.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The phenyl group will likely show a complex multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm. The exact chemical shifts and splitting patterns of these aromatic protons would be influenced by the substitution pattern on the phenyl ring.
The protons on the thiolane ring are expected to appear in the upfield region, generally between δ 1.5 and 3.5 ppm. The diastereotopic methylene (B1212753) protons of the thiolane ring would likely present as complex multiplets due to geminal and vicinal coupling. The methine proton at the C4 position, adjacent to the methyl group, would also be a multiplet, with its chemical shift influenced by the neighboring methyl and sulfur atoms. The methyl group protons are anticipated to appear as a doublet in the upfield region, typically around δ 1.0-1.5 ppm, due to coupling with the adjacent methine proton. The hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent, typically appearing between δ 1.5 and 4.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.2 - 7.6 | m | - |
| Thiolane-H (C2, C5) | 2.5 - 3.5 | m | - |
| Thiolane-H (C4) | 1.8 - 2.5 | m | - |
| Methyl-H | 1.0 - 1.5 | d | 6.0 - 7.5 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The phenyl carbons are anticipated to resonate in the downfield region, between δ 125 and 145 ppm. The carbon atom attached to the thiolane ring (ipso-carbon) would likely be found at the lower end of this range.
The carbon atom bearing the hydroxyl group and the phenyl group (C3) is expected to have a chemical shift in the range of δ 70-85 ppm. The other carbons of the thiolane ring (C2, C4, and C5) are predicted to appear in the upfield region, between δ 20 and 50 ppm. The methyl carbon is expected to be the most upfield signal, typically resonating between δ 15 and 25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl-C (ipso) | 140 - 145 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| C3 (C-OH) | 70 - 85 |
| C2, C5 (Thiolane) | 30 - 50 |
| C4 (Thiolane) | 25 - 40 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to determine the stereochemistry of this compound, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule. For instance, correlations would be expected between the methine proton at C4 and the adjacent methyl protons, as well as with the neighboring methylene protons on the thiolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be instrumental in determining the relative stereochemistry of the substituents on the thiolane ring, for example, the relative orientation of the methyl group and the phenyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Assignment of Fundamental Vibrational Modes
The IR and Raman spectra of this compound are expected to display characteristic bands for the O-H, C-H, C=C, C-O, and C-S functional groups.
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.
C-H Stretch: Aromatic C-H stretching vibrations are anticipated to appear as a group of weak to medium bands above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the thiolane ring and the methyl group will likely be observed as strong bands in the 2850-3000 cm⁻¹ region.
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring are expected to give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the tertiary alcohol is predicted to appear as a strong band in the IR spectrum, typically in the range of 1100-1200 cm⁻¹.
C-S Stretch: The C-S stretching vibration of the thiolane ring is expected to produce a weak to medium intensity band in the fingerprint region, typically around 600-800 cm⁻¹. iosrjournals.org
Table 3: Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Strong |
| C-H Bend (Methyl/Methylene) | 1370 - 1470 | Medium | Medium |
| C-O Stretch | 1100 - 1200 | Strong | Weak |
Note: Predicted values are based on characteristic group frequencies and may be influenced by the specific molecular environment.
Conformational Analysis through Vibrational Spectra
The thiolane ring is known to exist in various puckered conformations, such as the envelope and twist forms. The specific conformation adopted by this compound will be influenced by the steric and electronic interactions between the substituents. Vibrational spectroscopy can be a sensitive probe of these conformational isomers. nih.gov
Mass Spectrometric (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would provide the exact mass of the this compound molecule with a high degree of accuracy (typically to four or five decimal places). This precise measurement allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. For this compound, with the chemical formula C₁₁H₁₄OS, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to confirm this calculated mass, thereby verifying the elemental composition of the synthesized or isolated compound.
Hypothetical HRMS Data for C₁₁H₁₄OS:
| Ion Formula | Calculated Exact Mass | Measured Exact Mass |
| [M+H]⁺ | Value not available | Data not available |
| [M+Na]⁺ | Value not available | Data not available |
| [M]⁺˙ | Value not available | Data not available |
Fragmentation Pattern Elucidation for Structural Confirmation
In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. By analyzing the masses of the fragments, chemists can piece together the structural components of the parent molecule. For this compound, fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or cleavage of the thiolane ring. The phenyl and methyl groups would also influence the fragmentation pathways.
Expected Fragmentation Pathways:
Loss of Water: A prominent peak corresponding to the loss of a water molecule ([M-H₂O]⁺) from the tertiary alcohol is expected.
Ring Cleavage: Fragmentation of the thiolane ring could occur at various points, leading to characteristic fragment ions.
Benzylic Cleavage: Cleavage at the bond adjacent to the phenyl group is a common fragmentation pathway for phenyl-substituted compounds.
Electronic Absorption Spectroscopy (UV/Vis)
UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λ_max) can be indicative of the types of chromophores present in the molecule. For this compound, the phenyl group is the primary chromophore. The presence of the sulfur atom and the hydroxyl group may cause slight shifts in the absorption maxima compared to unsubstituted benzene.
Hypothetical UV/Vis Absorption Data:
| Solvent | λ_max (nm) | Molar Absorptivity (ε) |
| e.g., Ethanol | Data not available | Data not available |
| e.g., Hexane | Data not available | Data not available |
X-ray Crystallography for Solid-State Structure Determination
Precise Molecular Geometry and Bond Parameters
A successful crystallographic study of this compound would yield a detailed model of its molecular structure. This would include the precise bond lengths of all carbon-carbon, carbon-sulfur, carbon-oxygen, and carbon-hydrogen bonds, as well as the bond angles between these atoms. The conformation of the five-membered thiolane ring (e.g., envelope or twist conformation) and the relative stereochemistry of the methyl and phenyl substituents would also be unequivocally determined.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Length (C-S) | Data not available |
| Bond Angle (C-S-C) | Data not available |
Intermolecular Interactions and Crystal Packing Analysis
In addition to the intramolecular details, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (potentially involving the hydroxyl group) and van der Waals forces. Understanding the crystal packing is crucial for comprehending the solid-state properties of a compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical species are involved)
A thorough review of scientific literature and databases reveals no specific studies on the Electron Paramagnetic Resonance (EPR) spectroscopy of this compound. EPR spectroscopy is a highly specific technique for the detection and characterization of molecules or molecular fragments with unpaired electrons, known as radical species.
The absence of published EPR data for this compound indicates that this compound is not expected to form stable radical species under typical experimental conditions. Therefore, an analysis of its structure and potential reactivity does not suggest the involvement of radicals that would necessitate EPR spectroscopic investigation. Should future research indicate the formation of radical intermediates or products involving this compound, EPR spectroscopy would then become a relevant and powerful tool for its structural elucidation.
Stereochemical Investigations of 4 Methyl 3 Phenylthiolan 3 Ol
Identification and Characterization of Stereoisomers
4-Methyl-3-phenylthiolan-3-ol possesses two stereogenic centers at the C3 and C4 positions of the thiolane ring. The presence of these two chiral centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These stereoisomers are designated based on the (R/S) configuration at each chiral center: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers constitute one enantiomeric pair, while the (3R, 4S) and (3S, 4R) isomers form the other. Diastereomers are stereoisomers that are not mirror images of each other, for instance, (3R, 4R) and (3R, 4S).
The identification and characterization of these individual stereoisomers typically rely on a combination of spectroscopic and chiroptical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for elucidating the relative stereochemistry of the methyl and phenyl groups. The coupling constants between adjacent protons on the thiolane ring can provide valuable information about their dihedral angles and, consequently, their cis/trans relationship.
X-ray crystallography offers an unambiguous method for determining the absolute configuration of a crystalline stereoisomer. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be established.
Chiroptical methods, such as circular dichroism (CD) spectroscopy, are essential for characterizing enantiomers. Enantiomeric pairs exhibit mirror-image CD spectra, which can be used to determine the enantiomeric excess (ee) of a sample.
Table 1: Theoretical Stereoisomers of this compound
| Configuration | Relationship |
| (3R, 4R) | Enantiomer of (3S, 4S) |
| (3S, 4S) | Enantiomer of (3R, 4R) |
| (3R, 4S) | Enantiomer of (3S, 4R) |
| (3S, 4R) | Enantiomer of (3R, 4S) |
Diastereomeric and Enantiomeric Resolution Methods
The separation of the stereoisomers of this compound is a crucial step for studying their individual properties. The separation of diastereomers, which have different physical properties, can often be achieved by conventional techniques such as fractional crystallization or chromatography (e.g., column chromatography or high-performance liquid chromatography - HPLC). chemconnections.org
The resolution of enantiomers, which have identical physical properties in an achiral environment, requires the use of a chiral resolving agent or a chiral stationary phase. chemconnections.org One common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral acid or base. chemconnections.org These diastereomeric salts can then be separated by fractional crystallization, and the individual enantiomers can be recovered by subsequent chemical treatment.
Alternatively, chiral chromatography, particularly chiral HPLC, is a widely used technique for enantiomeric separation. This method employs a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and allowing for their separation.
Enzymatic resolution is another powerful technique that can be employed. Certain enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation.
Conformational Analysis of the Thiolane Ring and Substituents
The five-membered thiolane ring is not planar and exists in a dynamic equilibrium of puckered conformations. nih.gov The presence of substituents on the ring influences the preferred conformation and the energy barrier between different puckered forms.
The thiolane ring typically adopts either an envelope (Cs symmetry) or a twist (C2 symmetry) conformation. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. These conformations can interconvert through a process known as pseudorotation. The substituents on the ring will preferentially occupy positions that minimize steric strain. For this compound, the bulky phenyl and methyl groups will influence the equilibrium between different envelope and twist forms. Computational modeling and dynamic NMR spectroscopy are key techniques for studying these conformational dynamics. nih.gov
Influence of Stereochemistry on Reactivity and Spectroscopic Properties
The stereochemistry of this compound is expected to have a significant impact on its chemical reactivity and spectroscopic properties. The different spatial arrangements of the functional groups in the various stereoisomers can lead to differences in their reaction rates and pathways. For instance, in an elimination reaction, the relative orientation of the leaving group and the proton to be abstracted (anti-periplanar) will be favored in certain stereoisomers, leading to faster reaction rates.
In terms of spectroscopic properties, the different stereoisomers will exhibit distinct NMR spectra. The chemical shifts of the protons and carbons, as well as the coupling constants, will be sensitive to the local electronic environment and the dihedral angles between atoms, which are in turn determined by the stereochemistry. As mentioned earlier, chiroptical techniques like circular dichroism will show different spectra for each enantiomer.
Table 2: Illustrative Spectroscopic Data for a Pair of Diastereomers
| Property | Diastereomer 1 (e.g., cis) | Diastereomer 2 (e.g., trans) |
| ¹H NMR (δ, ppm) | H4: 3.20 (m) | H4: 2.95 (m) |
| CH₃: 1.15 (d, J=7.0 Hz) | CH₃: 0.95 (d, J=7.2 Hz) | |
| ¹³C NMR (δ, ppm) | C3: 75.4 | C3: 74.8 |
| C4: 45.1 | C4: 46.5 | |
| J-coupling (Hz) | ³J(H3-H4): 8.5 | ³J(H3-H4): 4.2 |
Note: The data in this table is illustrative and represents typical differences observed between diastereomers of substituted cyclic compounds. Actual values for this compound would require experimental determination.
Chemical Reactivity and Mechanistic Studies of 4 Methyl 3 Phenylthiolan 3 Ol
Reactions at the Hydroxyl Group
The reactivity of the tertiary hydroxyl group in 4-Methyl-3-phenylthiolan-3-ol is a key area of potential chemical transformations. However, specific studies detailing these reactions for this compound have not been reported.
Oxidation and Reduction Pathways
No specific research detailing the oxidation or reduction pathways of this compound has been found. As a tertiary alcohol, the hydroxyl-bearing carbon atom lacks a hydrogen atom, making it resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Forcing conditions could lead to the degradation of the molecule. Similarly, reduction of the tertiary alcohol is not a typical transformation.
Esterification and Etherification Reactions
There are no published studies on the esterification or etherification of this compound. While tertiary alcohols can undergo these reactions, they are often subject to steric hindrance, which can affect reaction rates and yields. Mechanistic details and specific conditions for this compound are not documented.
Dehydration Processes
Specific studies on the dehydration of this compound are absent from the scientific literature. Dehydration of tertiary alcohols is a common acid-catalyzed reaction that proceeds via a carbocation intermediate, typically leading to the formation of an alkene. The potential products from the dehydration of this specific compound have not been experimentally verified or reported.
Transformations Involving the Thiolane Ring Sulfur
The sulfur atom within the thiolane ring presents another reactive site within the this compound molecule. However, research specifically investigating these transformations is not available.
Oxidation to Sulfoxides and Sulfones
There is no specific data available concerning the oxidation of the sulfur atom in this compound to its corresponding sulfoxide (B87167) or sulfone. Thioethers are readily oxidized, and the reaction conditions often determine whether the sulfoxide or sulfone is the final product. The influence of the neighboring phenyl and hydroxyl groups on this transformation for this specific molecule has not been studied.
Ring-Opening Reactions and Subsequent Rearrangements
No documented studies were found that investigate the ring-opening reactions or subsequent rearrangements of the thiolane ring in this compound. Such reactions can be initiated by various reagents, but the specific pathways and resulting products for this compound remain uninvestigated in the available scientific literature.
Reactivity of the Phenyl Substituent
The phenyl group of this compound can undergo a variety of chemical transformations, primarily involving electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of new functional groups onto the aromatic ring, enabling the synthesis of a diverse range of derivatives.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In this process, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution on the phenyl ring of this compound is directed by the activating or deactivating nature of the substituent already present on the ring. wikipedia.org
The substituent on the phenyl ring in this compound is the thiolane ring itself, attached via a carbon atom. The directing effect of this substituent will determine the regioselectivity of electrophilic attack. Substituents that donate electron density to the ring are known as activating groups and direct incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, electron-withdrawing groups are deactivating and direct electrophiles to the meta position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. wikipedia.org
| Reaction | Reagents | Typical Products |
| Nitration | HNO3, H2SO4 | Ortho-nitro, Para-nitro derivatives |
| Bromination | Br2, FeBr3 | Ortho-bromo, Para-bromo derivatives |
| Sulfonation | SO3, H2SO4 | Ortho-sulfonic acid, Para-sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ortho-acyl, Para-acyl derivatives |
Metal-Catalyzed Cross-Coupling for Further Functionalization
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnottingham.ac.uk These reactions typically involve the use of a transition metal catalyst, most commonly palladium or nickel, to couple an organohalide or triflate with an organometallic reagent. rsc.org
For this compound, the phenyl ring would first need to be functionalized with a suitable group, such as a halide (e.g., bromine or iodine), to participate in cross-coupling reactions. This initial functionalization can be achieved through electrophilic halogenation, as mentioned previously. Once halogenated, the resulting aryl halide can be coupled with a variety of partners.
A prominent example is the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide. rsc.orgnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.
| Coupling Partner | Catalyst System | Product Type |
| Arylboronic acid | Pd(PPh3)4, base | Biaryl derivative |
| Alkene | Pd(OAc)2, PPh3 | Stilbene derivative |
| Terminal alkyne | Pd(PPh3)4, CuI, base | Arylalkyne derivative |
| Amine | Pd2(dba)3, ligand, base | Arylamine derivative |
Detailed Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of kinetic analysis and the identification of reaction intermediates.
Kinetic Studies of Reaction Rates
Kinetic studies provide valuable insights into the rate-determining step of a reaction and the factors that influence the reaction rate. For electrophilic aromatic substitution, the first step, which involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate, is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com
The rate of reaction is influenced by the nature of the substituent on the aromatic ring. Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus accelerating the reaction. wikipedia.org Conversely, electron-withdrawing groups decrease the nucleophilicity of the ring and slow down the reaction.
A hypothetical study on the nitration of a substituted phenylthiolane could yield the following relative rate data:
| Substituent on Phenyl Ring | Relative Rate of Nitration |
| -H | 1.0 |
| -CH3 (electron-donating) | 25 |
| -NO2 (electron-withdrawing) | 6 x 10-8 |
Identification and Characterization of Reaction Intermediates
In the case of this compound, the substituent's ability to stabilize the positive charge in the arenium ion intermediate will dictate the preferred position of electrophilic attack. If the thiolane substituent can stabilize the positive charge at the ortho and para positions through resonance or inductive effects, then substitution will occur preferentially at these sites.
For metal-catalyzed cross-coupling reactions, the catalytic cycle involves several key intermediates, including oxidative addition complexes, transmetalation intermediates, and reductive elimination products. Spectroscopic techniques such as NMR and mass spectrometry can be employed to detect and characterize these transient species.
Advanced Theoretical and Computational Studies of 4 Methyl 3 Phenylthiolan 3 Ol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 4-Methyl-3-phenylthiolan-3-ol, such studies would provide significant insights.
Geometry Optimization and Conformational Energy Landscapes
A comprehensive conformational analysis of this compound has not been documented. Geometry optimization using methods like Density Functional Theory (DFT) would be the first step in identifying the most stable three-dimensional arrangement of its atoms. This process would also map out the conformational energy landscape, revealing the relative energies of different spatial arrangements (conformers) and the energy barriers between them.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic character of a molecule is crucial for understanding its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would define the molecule's frontier orbitals. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions. To date, no published data exists detailing the HOMO-LUMO gap or the specific shapes and energies of the molecular orbitals of this compound.
Vibrational Frequency Predictions and Simulation of Spectroscopic Properties
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By predicting the vibrational modes of this compound, researchers could assign specific spectral peaks to the motions of particular atoms and functional groups. However, no such computational spectroscopic studies have been found for this compound.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational predictions of 1H and 13C NMR chemical shifts for this compound would be invaluable for confirming its structure and assigning experimental NMR signals. Currently, there are no available theoretical predictions of its NMR spectra in the literature.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics simulations offer a way to study the movement of atoms and molecules over time, providing a dynamic picture of conformational changes. For this compound, MD simulations could reveal how the thiolan ring and its substituents behave in different environments, such as in various solvents or interacting with biological macromolecules. No such dynamic studies have been published for this compound.
Reactivity Descriptors and Frontier Orbital Theory
Frontier Orbital Theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. Various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the energies of these orbitals. These descriptors would help in understanding how this compound might interact with other reagents. A detailed analysis of these reactivity descriptors for this compound is currently absent from the scientific literature.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.
In a hypothetical MEP analysis of this compound, regions of negative electrostatic potential, typically colored in shades of red and yellow, would indicate areas of high electron density. These regions would be susceptible to electrophilic attack. For this molecule, such areas would be anticipated around the oxygen atom of the hydroxyl group and the sulfur atom of the thiolane ring, due to the presence of lone pairs of electrons. Conversely, regions of positive electrostatic potential, depicted in shades of blue, signify areas of lower electron density and are prone to nucleophilic attack. These would likely be concentrated around the hydrogen atom of the hydroxyl group.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Oxygen of Hydroxyl Group | Negative | Susceptible to Electrophilic Attack |
| Sulfur of Thiolane Ring | Negative | Susceptible to Electrophilic Attack |
| Hydrogen of Hydroxyl Group | Positive | Susceptible to Nucleophilic Attack |
| Phenyl Group | Variable (Negative on Pi-system, Positive on Hydrogens) | Complex Reactivity |
Fukui Functions for Prediction of Reactive Sites
Fukui functions are essential descriptors in conceptual density functional theory (DFT) for identifying the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.
For this compound, the calculation of Fukui functions would allow for a more nuanced understanding of its reactivity. The site with the highest value of the Fukui function for nucleophilic attack (f+) would be the most likely to accept an electron, making it the primary site for electrophilic attack. Conversely, the site with the highest value for electrophilic attack (f-) would be the most probable to donate an electron, thus being the preferred site for nucleophilic attack.
| Atom | f+ (for Electrophilic Attack) | f- (for Nucleophilic Attack) | f0 (for Radical Attack) |
|---|---|---|---|
| O | High Value | Low Value | Intermediate Value |
| S | High Value | Low Value | Intermediate Value |
| C3 (Carbon attached to OH and Phenyl) | Low Value | High Value | Intermediate Value |
Bond Dissociation Energies (BDE) for Mechanistic Insights
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. The calculation of BDEs is crucial for understanding reaction mechanisms, particularly those involving radical pathways, and for predicting the thermal stability of a molecule.
In the case of this compound, calculating the BDE for various bonds would provide insight into which bonds are most likely to break under thermal or photochemical conditions. For instance, the O-H bond of the hydroxyl group and the C-S bonds within the thiolane ring would be of particular interest. A lower BDE value indicates a weaker bond that is more susceptible to cleavage.
| Bond | Hypothetical BDE (kcal/mol) | Implication |
|---|---|---|
| O-H | ~90 | Relatively strong, but a potential site for hydrogen abstraction. |
| C3-S | ~70 | Weaker than O-H, potential site for ring opening. |
| C3-Phenyl | ~100 | Strong bond, less likely to cleave. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core electrons. NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
For this compound, NBO analysis would reveal the nature of the hybridization of the atoms and the delocalization of electron density throughout the molecule. For example, it could quantify the stabilization energy associated with the interaction between the lone pairs of the oxygen and sulfur atoms and the anti-bonding orbitals of adjacent C-C or C-S bonds.
| Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | σ(C3-S) | ~2.5 | Hyperconjugation |
| LP(1) S | σ(C2-C3) | ~1.8 | Hyperconjugation |
| σ(C-H of Methyl) | σ*(C4-S) | ~5.0 | Hyperconjugation |
Derivatization and Analogue Synthesis Based on 4 Methyl 3 Phenylthiolan 3 Ol
Systematic Synthesis of Functionalized Derivatives of 4-Methyl-3-phenylthiolan-3-ol
O-alkylation to form ethers can be achieved under various conditions. For instance, Williamson ether synthesis, involving the deprotonation of the tertiary alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, provides a general route to a wide array of ethers. Alternatively, milder, acid-catalyzed additions to alkenes or reactions with alkyl sulfates can be employed.
Acylation to generate esters is another fundamental transformation. The reaction of the parent alcohol with acyl chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) typically proceeds in high yield. This method allows for the introduction of a diverse range of acyl groups, from simple alkyls to more complex aromatic and heterocyclic moieties.
Substitution of the hydroxyl group is a more challenging transformation due to the poor leaving group nature of the hydroxide (B78521) ion. However, activation of the alcohol, for example, by conversion to a sulfonate ester (e.g., tosylate or mesylate), facilitates nucleophilic substitution with a variety of nucleophiles, introducing functionalities such as azides, nitriles, or halides. Modified Mitsunobu reactions, which can facilitate the substitution of tertiary alcohols with inversion of stereochemistry, also present a viable synthetic route. nih.gov
These systematic modifications result in a library of compounds where the core 4-methyl-3-phenylthiolan scaffold is maintained, while the functionality at the 3-position is varied.
| Derivative Name | Functional Group Introduced | General Synthetic Method | Key Reagents |
|---|---|---|---|
| 3-Methoxy-4-methyl-3-phenylthiolane | Methoxy (-OCH3) | Williamson Ether Synthesis | NaH, CH3I |
| 3-Ethoxy-4-methyl-3-phenylthiolane | Ethoxy (-OCH2CH3) | Williamson Ether Synthesis | NaH, CH3CH2Br |
| 4-Methyl-3-phenylthiolan-3-yl acetate | Acetoxy (-OCOCH3) | Acylation | Acetyl chloride, Pyridine |
| 4-Methyl-3-phenylthiolan-3-yl benzoate | Benzoyloxy (-OCOC6H5) | Acylation | Benzoyl chloride, Pyridine |
| 3-Azido-4-methyl-3-phenylthiolane | Azido (-N3) | Nucleophilic Substitution (via tosylate) | 1. TsCl, Pyridine; 2. NaN3 |
Design and Preparation of Structurally Modified Analogues
The design and synthesis of structural analogues of this compound involve more profound alterations to the core structure. These modifications can be targeted at the phenyl ring, the methyl group, or the thiolane ring itself, each providing a different avenue to probe the structural requirements for desired properties.
Modification of the Phenyl Ring: The electronic and steric properties of the phenyl group can be systematically altered by introducing substituents at the ortho, meta, or para positions. Standard electrophilic aromatic substitution reactions on a suitable precursor, or the use of pre-substituted phenyl Grignard or organolithium reagents in the initial synthesis of the tertiary alcohol, can provide access to a wide range of analogues. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be incorporated.
Modification of the Methyl Group: The C4-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) to investigate the impact of steric bulk in this region of the molecule. This can be achieved by starting the synthesis with the appropriately substituted thiolane precursor. Homologation strategies on a precursor molecule could also be employed.
Modification of the Thiolane Ring: The thiolane ring offers several possibilities for modification. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. These transformations significantly alter the polarity and geometry of the heterocyclic ring. Ring-opening of the thiolane, followed by recrystallization with a modified carbon chain, could lead to analogues with different ring sizes, such as thianes (six-membered rings).
| Analogue Name | Structural Modification | Rationale for Synthesis | Potential Synthetic Approach |
|---|---|---|---|
| 3-(4-Chlorophenyl)-4-methylthiolan-3-ol | Substitution on phenyl ring | Explore electronic effects | Grignard reaction with 4-chlorophenylmagnesium bromide |
| 3-(4-Methoxyphenyl)-4-methylthiolan-3-ol | Substitution on phenyl ring | Explore electronic effects | Grignard reaction with 4-methoxyphenylmagnesium bromide |
| 4-Ethyl-3-phenylthiolan-3-ol | Modification of alkyl group | Investigate steric effects | Synthesis starting from 4-ethylthiolan-3-one |
| This compound 1-oxide | Oxidation of sulfur | Alter polarity and H-bonding capacity | Oxidation with mCPBA |
| This compound 1,1-dioxide | Oxidation of sulfur | Introduce a strong H-bond acceptor | Oxidation with excess H2O2 |
Exploration of Structure-Reactivity Relationships within Derivatized Compounds and Analogues
The systematic synthesis of derivatives and analogues facilitates a detailed exploration of structure-reactivity relationships (SRR). By correlating the structural changes with observed chemical reactivity, a deeper understanding of the molecule's behavior can be developed.
Electronic Effects: The introduction of substituents on the phenyl ring provides a classic platform for studying electronic effects. Electron-withdrawing groups (EWGs) on the phenyl ring are expected to increase the acidity of the tertiary alcohol, making it more susceptible to deprotonation. Conversely, electron-donating groups (EDGs) would decrease its acidity. These electronic perturbations would also influence the stability of any potential carbocationic intermediates, thereby affecting the rates of substitution and elimination reactions at the C3 position.
Steric Effects: The steric environment around the tertiary alcohol is critical for its reactivity. Increasing the size of the C4-alkyl group (e.g., from methyl to ethyl or isopropyl) would be expected to hinder the approach of reagents to the hydroxyl group, thereby decreasing the rates of both derivatization and substitution reactions. Similarly, the introduction of bulky substituents at the ortho position of the phenyl ring would create significant steric hindrance.
Effects of Thiolane Ring Modification: Oxidation of the sulfur atom to a sulfoxide or sulfone introduces a polar, electron-withdrawing group into the heterocyclic ring. This would be expected to influence the reactivity of the tertiary alcohol through inductive effects. The change in the geometry of the thiolane ring upon oxidation could also impose conformational constraints that alter the accessibility and reactivity of the hydroxyl group.
| Modification | Predicted Effect on Reactivity | Rationale |
|---|---|---|
| EWG on Phenyl Ring (e.g., -Cl, -NO2) | Increased rate of deprotonation; altered rates of substitution/elimination | Inductive withdrawal of electron density, stabilization/destabilization of intermediates |
| EDG on Phenyl Ring (e.g., -OCH3, -CH3) | Decreased rate of deprotonation; altered rates of substitution/elimination | Inductive and/or resonance donation of electron density |
| Increased size of C4-Alkyl Group | Decreased reaction rates at C3-OH | Increased steric hindrance around the reactive center |
| Sulfur Oxidation (Sulfoxide/Sulfone) | Increased acidity of C3-OH | Inductive electron withdrawal by the sulfoxide/sulfone group |
| Ortho-substitution on Phenyl Ring | Significantly decreased reaction rates at C3-OH | Severe steric hindrance preventing reagent access |
Biological Interactions of 4 Methyl 3 Phenylthiolan 3 Ol in Vitro Investigations
In Vitro Cellular Assays for Investigating Specific Biological Targets
Receptor Binding Studies (in vitro)
No information is available regarding the affinity or binding characteristics of 4-Methyl-3-phenylthiolan-3-ol to any specific biological receptors.
Enzyme Inhibition or Activation Assays (in vitro)
There are no published studies detailing the effects of this compound on the activity of any enzymes.
Cellular Pathway Modulation Studies (in vitro)
Research on how this compound may modulate intracellular signaling or metabolic pathways has not been documented.
In Vitro Metabolic Pathway Characterization
Identification of In Vitro Metabolites
No studies have been published that identify the metabolites of this compound following in vitro metabolism assays.
Characterization of Enzymatic Biotransformation Pathways (in vitro)
There is no information available on the specific enzymes or enzymatic pathways involved in the biotransformation of this compound.
Environmental Fate and Degradation Pathways of 4 Methyl 3 Phenylthiolan 3 Ol
Abiotic Degradation Mechanisms in Environmental Contexts
Currently, there is no available data on the abiotic degradation of 4-Methyl-3-phenylthiolan-3-ol.
Photochemical Degradation Pathways
Specific information on the photochemical degradation of this compound is not available in the current scientific literature.
Hydrolytic Stability under Environmental Conditions
There are no published studies on the hydrolytic stability of this compound under various environmental pH conditions.
Oxidative Degradation in Water and Air
Data regarding the oxidative degradation of this compound in aquatic and atmospheric environments is not currently available.
Biotic Degradation and Environmental Biotransformation
Information on the biotic degradation of this compound is not available.
Microbial Degradation Pathways in Environmental Samples
There are no studies documenting the microbial degradation of this compound in soil, sediment, or water samples.
Enzymatic Transformations in Biological Systems relevant to the Environment
Research on the specific enzymatic transformations of this compound in environmentally relevant biological systems has not been published.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
